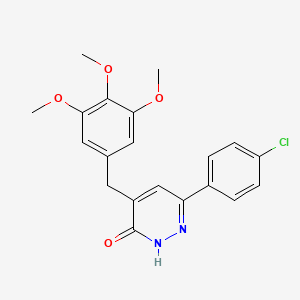

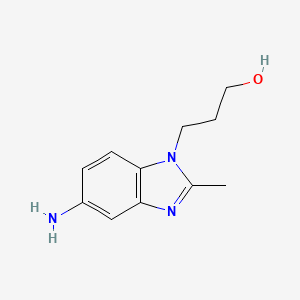

![molecular formula C15H12ClN3O3S2 B2686409 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 899733-97-2](/img/structure/B2686409.png)

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound might involve the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst . This catalyst has been successfully applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to have various tautomeric forms and can give rise to benzo derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound might be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, a halo group at the 7 and 8 positions of the ring could result in active compounds .Applications De Recherche Scientifique

Antiviral Application

Scientific Field

Virology

Application Summary

Benzothiadiazine dioxides have been studied for their antiviral capabilities, particularly against RNA viruses like HCV. They act as inhibitors of viral polymerase enzymes, which are crucial for viral replication.

Methods of Application

Antiviral screening involves the use of replicon systems or infectious virus models. The compound’s ability to reduce viral replication is quantified using RT-PCR or other molecular techniques.

Results Summary

Compounds have demonstrated significant reduction in viral load, with some showing high selectivity and low cytotoxicity, making them promising candidates for further development .

Antidiabetic Application

Scientific Field

Endocrinology

Application Summary

Benzothiadiazine dioxides have been explored for their antidiabetic properties, particularly as aldose reductase inhibitors. This enzyme is implicated in diabetic complications, and its inhibition can be beneficial.

Methods of Application

Enzyme inhibition assays are performed to determine the IC50 values of the compounds. Further in vivo studies in diabetic animal models assess the impact on blood glucose levels and diabetic complications.

Results Summary

Derivatives have shown to effectively inhibit aldose reductase activity, with some compounds improving glycemic control and reducing symptoms of diabetic complications in animal studies .

Neuropharmacological Application

Scientific Field

Neuropharmacology

Application Summary

The benzothiadiazine dioxide structure has been investigated for its role in modulating neurotransmitter receptors, such as AMPA receptors, which are involved in synaptic transmission and plasticity.

Methods of Application

Electrophysiological techniques like patch-clamp recordings are used to measure the compound’s effect on receptor activity. Behavioral studies in animal models assess the impact on cognitive functions.

Results Summary

Some derivatives have shown to enhance receptor activity, leading to improved cognitive performance in animal models, suggesting potential use in neurodegenerative diseases.

KATP Channel Activation

Scientific Field

Pharmacology

Application Summary

KATP channels play a critical role in cellular metabolism regulation. Compounds that can activate these channels are valuable for treating diseases like diabetes and ischemic heart conditions.

Methods of Application

The compound’s efficacy as a KATP channel activator is assessed using electrophysiological methods, such as patch-clamp techniques, to measure channel activity before and after compound administration.

Results Summary

Activation of KATP channels has been observed, indicating potential therapeutic benefits for metabolic disorders .

AMPA Receptor Modulation

Scientific Field

Neurology

Application Summary

AMPA receptors are involved in fast synaptic transmission in the CNS. Modulating these receptors can have implications for treating neurological disorders.

Methods of Application

The compound’s effect on AMPA receptor activity is studied using binding assays and electrophysiological recordings from neuronal cultures or brain slices.

Results Summary

Enhanced AMPA receptor activity has been reported, suggesting possible applications in cognitive enhancement and neuroprotection .

Aldose Reductase Inhibition

Scientific Field

Biochemistry

Application Summary

Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a strategy to prevent diabetic complications.

Methods of Application

In vitro enzyme assays are used to determine the inhibitory potency of the compound. Further studies involve diabetic animal models to evaluate the prevention of complications.

Results Summary

The compound has shown inhibitory effects on aldose reductase, which could translate to therapeutic benefits in diabetes management .

HCV Polymerase Inhibition

Scientific Field

Infectious Diseases

Application Summary

Hepatitis C virus (HCV) polymerase is a target for antiviral therapy. Inhibitors of this enzyme can prevent the replication of the virus.

Methods of Application

The compound’s inhibitory activity against HCV polymerase is measured using in vitro biochemical assays and cell-based replication systems.

Results Summary

Potent inhibition of HCV polymerase has been observed, with some derivatives showing selectivity for the viral enzyme over human polymerases .

Anti-Inflammatory Activity

Scientific Field

Immunology

Application Summary

The anti-inflammatory properties of benzothiadiazine dioxides are explored for their potential to treat inflammatory diseases.

Methods of Application

In vivo and in vitro models of inflammation are used to assess the compound’s efficacy. Biomarkers like cytokines and prostaglandins are measured to gauge the anti-inflammatory effect.

Results Summary

Reduction in inflammatory markers and symptomatic relief in animal models have been reported, indicating the compound’s potential as an anti-inflammatory agent .

Antioxidant Properties

Scientific Field

Free Radical Biology

Application Summary

Oxidative stress is implicated in various diseases. Antioxidants can mitigate this stress by neutralizing free radicals.

Methods of Application

The antioxidant capacity is evaluated using assays that measure the scavenging activity of the compound against different free radicals.

Results Summary

The compound has demonstrated antioxidant activity, suggesting its use in preventing oxidative stress-related damage .

These additional applications further illustrate the versatility of the compound and its potential impact across various fields of scientific research. The detailed descriptions and results highlight the compound’s multifaceted nature and its promising future in therapeutic development. For in-depth data and analyses, consulting the primary literature is recommended .

Cognitive Disorders Treatment

Scientific Field

Neuropsychopharmacology

Application Summary

This compound has been explored for its therapeutic potential in treating cognitive disorders such as Alzheimer’s disease and other forms of dementia.

Methods of Application

The compound is tested in animal models that exhibit cognitive deficits. Behavioral tests like the Morris water maze are used to assess improvements in memory and learning.

Results Summary

Improvements in cognitive function have been observed, suggesting the compound’s potential to reverse or halt the progression of cognitive disorders .

Anti-Arrhythmic Effects

Scientific Field

Cardiac Electrophysiology

Application Summary

The compound’s effects on cardiac ion channels have been studied for its potential to treat arrhythmias.

Methods of Application

Electrophysiological studies on cardiac myocytes are conducted to observe the compound’s effects on ion currents and action potentials.

Results Summary

Stabilization of cardiac electrical activity has been reported, indicating the compound’s potential as an anti-arrhythmic agent .

Anti-Asthmatic Activity

Scientific Field

Respiratory Medicine

Application Summary

Benzothiadiazine dioxides have been investigated for their role in reducing bronchial inflammation and constriction in asthma.

Methods of Application

The compound is administered in animal models of asthma, and pulmonary function tests are performed to assess its effects on airway resistance.

Results Summary

Reduction in airway hyperresponsiveness and inflammation has been noted, which could be beneficial in asthma treatment .

Renal Protection

Scientific Field

Nephrology

Application Summary

The compound has been studied for its ability to protect renal function in conditions like chronic kidney disease.

Methods of Application

Renal function is assessed in animal models with induced renal impairment, measuring parameters such as glomerular filtration rate and proteinuria.

Results Summary

Protection against renal damage and improvement in renal function have been observed, suggesting the compound’s potential for renal protective therapies .

Ocular Therapeutics

Scientific Field

Ophthalmology

Application Summary

The compound’s effects on ocular tissues have been explored for the treatment of diseases like glaucoma and diabetic retinopathy.

Methods of Application

In vivo ocular models are used to evaluate the compound’s effects on intraocular pressure and retinal health.

Results Summary

Potential benefits in lowering intraocular pressure and protecting retinal cells have been reported, indicating its use in ocular diseases .

Gastroprotective Effects

Scientific Field

Gastroenterology

Application Summary

Research has been conducted on the compound’s ability to protect the gastrointestinal lining from damage caused by ulcers or erosive gastritis.

Methods of Application

Animal models with induced gastric lesions are treated with the compound, and the healing effects are monitored through endoscopic evaluation.

Results Summary

Enhanced healing of gastric lesions and reduction in inflammation have been noted, suggesting gastroprotective properties .

These additional applications highlight the broad spectrum of potential therapeutic uses for this compound, spanning various medical disciplines. Each application is based on scientific research and underscores the compound’s versatility in addressing a range of health issues. For detailed experimental data and comprehensive analyses, the original scientific literature should be consulted .

Orientations Futures

The future directions for this compound could involve more intensive research, given that 1,2,3-Benzothiadiazine 1,1-dioxides combine the structural features of two compound families that have been used in various therapies . This compound could potentially serve as a building block in medicinal chemistry .

Propriétés

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFADUWHLZOPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

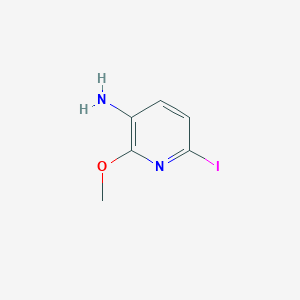

![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)

![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)

![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)

![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)

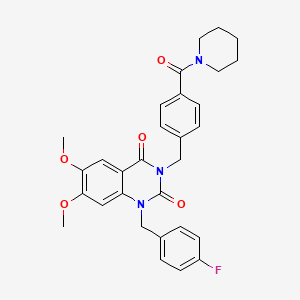

![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)

![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)

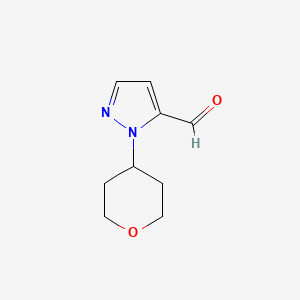

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)